Alkosin

Description

BenchChem offers high-quality Alkosin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Alkosin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

76741-94-1 |

|---|---|

Molecular Formula |

C65H80N7NaO18PS3-5 |

Molecular Weight |

1397.5 g/mol |

IUPAC Name |

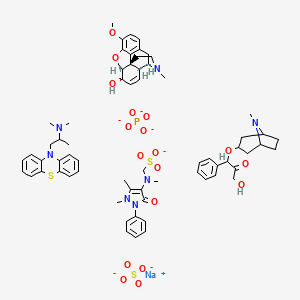

sodium;(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;3-hydroxy-1-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-1-phenylpropan-2-one;phosphate;sulfate |

InChI |

InChI=1S/C18H21NO3.C17H20N2S.C17H23NO3.C13H17N3O4S.Na.H3O4P.H2O4S/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;1-18-13-7-8-14(18)10-15(9-13)21-17(16(20)11-19)12-5-3-2-4-6-12;1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;2*1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;4-11,13H,12H2,1-3H3;2-6,13-15,17,19H,7-11H2,1H3;4-8H,9H2,1-3H3,(H,18,19,20);;(H3,1,2,3,4);(H2,1,2,3,4)/q;;;;+1;;/p-6/t11-,12+,13-,17-,18-;;;;;;/m0....../s1 |

InChI Key |

YGBVUEJWNPHJBM-JZBXBKNXSA-H |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C(=O)CO.[O-]P(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C(=O)CO.[O-]P(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C(=O)CO.[O-]P(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Na+] |

Synonyms |

alkosin aminopyrine - atropine - codeine - promethazine aminopyrine, atropine, codeine, promethazine drug combination |

Origin of Product |

United States |

An In-depth Technical Guide to the Mechanism of Action of Sotorasib (AMG 510): A Novel Covalent Inhibitor of KRAS G12C

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the mechanism of action of Sotorasib, a first-in-class inhibitor targeting the KRAS G12C mutation. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction to Sotorasib

Sotorasib (formerly AMG 510) is a groundbreaking, orally bioavailable small molecule that selectively and irreversibly inhibits the KRAS G12C mutant protein.[1][2][3] The KRAS protein, a member of the RAS family of small GTPases, is a critical regulator of intracellular signaling pathways that control cell proliferation, differentiation, and survival.[4][5] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers.[4] The specific G12C mutation, a substitution of glycine for cysteine at codon 12, locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth and tumor development.[4][6] This mutation is particularly prevalent in non-small cell lung cancer (NSCLC).[4][6]

Sotorasib's development marks a significant milestone in oncology, as KRAS was long considered an "undruggable" target.[1] This inhibitor has demonstrated promising clinical activity in patients with KRAS G12C-mutated solid tumors, leading to its approval for the treatment of advanced NSCLC.[7][8][9]

Core Mechanism of Action

Sotorasib's mechanism of action is centered on its covalent and irreversible binding to the cysteine residue of the KRAS G12C mutant protein.[1][4] This targeted approach provides high specificity for the mutant protein while sparing the wild-type KRAS, thereby minimizing off-target effects.[4]

The key steps in Sotorasib's mechanism of action are:

-

Selective Binding to the Inactive State: Sotorasib specifically binds to the KRAS G12C protein when it is in its inactive, GDP-bound state.[1][2][4]

-

Covalent and Irreversible Inhibition: The inhibitor forms a covalent bond with the thiol group of the cysteine residue at position 12.[1] This irreversible binding locks the KRAS G12C protein in its inactive conformation.[1][2][4]

-

Inhibition of Downstream Signaling: By trapping KRAS G12C in an inactive state, Sotorasib prevents the exchange of GDP for GTP, which is necessary for KRAS activation.[1] Consequently, the downstream signaling cascades, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, are inhibited.[4]

-

Induction of Apoptosis and Inhibition of Cell Proliferation: The blockade of these critical signaling pathways ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for Sotorasib from preclinical and clinical studies.

Table 1: Preclinical Activity of Sotorasib

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Viability) | NCI-H358 (KRAS G12C) | ~0.006 µM | [2][10] |

| MIA PaCa-2 (KRAS G12C) | ~0.009 µM | [2][10] | |

| H23 (KRAS G12C) | 0.6904 µM | [10] | |

| Various KRAS G12C lines | 0.004–0.032 µM | [7][11] | |

| Non-KRAS G12C lines | >7.5 µM | [2][3][7][10] | |

| IC50 (p-ERK Inhibition) | KRAS G12C cell lines | ~0.03 µM | [7] |

| Binding Affinity (KD) | KRAS G12C | 220 nM | [12] |

Table 2: Clinical Efficacy of Sotorasib in NSCLC (CodeBreaK 100 Trial)

| Parameter | Value | Reference |

| Objective Response Rate (ORR) | 37.1% - 41% | [13][14][15][16] |

| Disease Control Rate (DCR) | 80.6% | [8][13][14] |

| Median Duration of Response (DoR) | 11.1 - 12.3 months | [13][15][16] |

| Median Progression-Free Survival (PFS) | 6.3 - 6.8 months | [8][14][15][16] |

| Median Overall Survival (OS) | 12.5 months | [13][15][16] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of Sotorasib's mechanism of action are provided below.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of Sotorasib on the viability of cancer cell lines.

-

Cell Lines: KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) and wild-type KRAS cell lines.[17]

-

Procedure:

-

Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Sotorasib (e.g., 0.001 to 10 µM) or vehicle control (DMSO) for 72 hours.[10][11][17]

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.[11][17]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of cell viability against the logarithm of Sotorasib concentration and fitting the data to a dose-response curve.[17]

-

Western Blot for Phospho-ERK (p-ERK) Inhibition

This assay measures the inhibition of downstream KRAS signaling by quantifying the levels of phosphorylated ERK.[17]

-

Cell Lines: KRAS G12C mutant cell lines.

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of Sotorasib (e.g., 0.01 to 1 µM) or vehicle control for 2-4 hours.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.

-

Biochemical Competition Binding Assay

This assay quantitatively measures the binding affinity (KD) of an inhibitor to its target protein.[12]

-

Materials: Recombinant KRAS G12C protein, a known fluorescently labeled ligand or a DNA-tagged protein, and the test inhibitor (Sotorasib).

-

Procedure:

-

Immobilize a capture reagent for the tagged KRAS protein on assay plates or beads.

-

Incubate the DNA-tagged KRAS G12C protein with varying concentrations of Sotorasib.[12]

-

Add the mixture to the prepared plates or beads and allow binding to occur.

-

Wash away unbound protein.[12]

-

Elute the bound KRAS protein.

-

Quantify the amount of eluted DNA-tagged KRAS protein using quantitative polymerase chain reaction (qPCR).[12]

-

Generate a competition curve by plotting the amount of bound KRAS protein against the inhibitor concentration to calculate the dissociation constant (KD).[12]

-

Mandatory Visualizations

KRAS G12C Signaling Pathway and Sotorasib's Point of Intervention

Caption: KRAS G12C signaling and Sotorasib's mechanism of action.

Experimental Workflow for Characterizing a Covalent KRAS G12C Inhibitor

Caption: Workflow for covalent KRAS G12C inhibitor development.

References

- 1. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What is the mechanism of Sotorasib? [synapse.patsnap.com]

- 5. KRAS gene: MedlinePlus Genetics [medlineplus.gov]

- 6. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Sotorasib | AMG-510 | KRAS G12C inhibitor | TargetMol [targetmol.com]

- 12. benchchem.com [benchchem.com]

- 13. pharmacytimes.com [pharmacytimes.com]

- 14. ilcn.org [ilcn.org]

- 15. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non–Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. targetedonc.com [targetedonc.com]

- 17. benchchem.com [benchchem.com]

What is [Novel Compound] and its discovery

An in-depth analysis of the discovery, mechanism of action, and experimental validation of the novel therapeutic agent, Compound-42 (C-42), is presented in this technical guide. C-42 is a synthetic small molecule inhibitor currently under investigation for its potential in treating oncological and neuroinflammatory disorders. This document details the scientific journey from its initial screening to its characterization, providing researchers and drug development professionals with a comprehensive overview of its core attributes.

Discovery of Compound-42

Compound-42 was identified through a high-throughput screening campaign designed to find novel inhibitors of the Kinase-Associated Protein (KAP) signaling pathway, a critical regulator of cellular proliferation and inflammatory responses. The initial screening library, comprising over 500,000 small molecules, was tested against a recombinant KAP protein using a fluorescence-based enzymatic assay. C-42 emerged as a lead candidate due to its potent and selective inhibition of KAP activity. Subsequent lead optimization efforts focused on improving its metabolic stability and pharmacokinetic profile, resulting in the current investigational compound.

Mechanism of Action

Signaling Pathway of KAP Inhibition by Compound-42

The mechanism of C-42 involves the direct inhibition of the KAP signaling cascade. This pathway is initiated by upstream signals such as growth factors or inflammatory cytokines, leading to the activation of KAP. Activated KAP then phosphorylates and activates the transcription factor N-FOS, which translocates to the nucleus to regulate the expression of genes involved in cell cycle progression and pro-inflammatory cytokine production. C-42 disrupts this entire sequence by preventing the initial phosphorylation event.

Caption: The KAP signaling pathway and the inhibitory action of Compound-42.

Quantitative Data Summary

The following tables summarize the key quantitative data for Compound-42, including its in vitro efficacy against various cell lines and its primary pharmacokinetic properties determined in murine models.

Table 1: In Vitro Efficacy of Compound-42

| Cell Line | Cancer Type | IC₅₀ (nM) |

|---|---|---|

| A549 | Lung Carcinoma | 75 |

| MCF-7 | Breast Adenocarcinoma | 120 |

| U-87 MG | Glioblastoma | 95 |

| BV-2 | Microglia (Inflammation Model) | 50 |

Table 2: Pharmacokinetic Profile of Compound-42 in Mice

| Parameter | Value | Units |

|---|---|---|

| Bioavailability (Oral) | 45 | % |

| T½ (Plasma Half-life) | 6.2 | hours |

| Cₘₐₓ (Max Concentration) | 2.5 | µM |

| Tₘₐₓ (Time to Cₘₐₓ) | 1.5 | hours |

| Clearance (CL) | 0.8 | L/hr/kg |

Key Experimental Protocols

Detailed methodologies for two key experiments used in the characterization of Compound-42 are provided below.

Protocol 1: Cell Viability (IC₅₀) Determination via MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of Compound-42 in DMSO, followed by a further dilution in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the corresponding compound dilution. Include vehicle control (0.1% DMSO) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration. Calculate the IC₅₀ value using a non-linear regression (log(inhibitor) vs. normalized response -- variable slope) model.

Protocol 2: Western Blot for KAP Pathway Inhibition

-

Cell Culture and Treatment: Culture BV-2 microglial cells to 80% confluency. Treat the cells with 1 µg/mL lipopolysaccharide (LPS) in the presence or absence of Compound-42 (at 50 nM and 100 nM) for 1 hour.

-

Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against p-N-FOS (1:1000), total N-FOS (1:1000), and a loading control like GAPDH (1:5000).

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the p-N-FOS signal to the total N-FOS signal to determine the extent of pathway inhibition.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the Western Blot protocol used to confirm the inhibitory effect of Compound-42 on the KAP signaling pathway.

Caption: Workflow for Western Blot analysis of KAP pathway inhibition.

A Technical Guide to Tirzepatide: Synthesis, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tirzepatide, marketed under the brand names Mounjaro and Zepbound, is a first-in-class therapeutic agent approved for the treatment of type 2 diabetes and for weight management.[1][2] It functions as a dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, integrating the actions of these two incretin hormones into a single molecule.[3][4] This unique dual-agonist mechanism has demonstrated superior efficacy in glycemic control and weight reduction compared to selective GLP-1 receptor agonists alone.[1][5] This guide provides a detailed technical overview of its chemical properties, synthesis, and mechanism of action.

Core Chemical and Physicochemical Properties

Tirzepatide is a 39-amino acid linear synthetic peptide.[1][6] Its structure is based on the native human GIP sequence, modified to enhance stability and confer dual receptor activity.[4][6] Key structural modifications include the incorporation of two non-coded amino acids, α-aminoisobutyric acid (Aib), at positions 2 and 13 to prevent enzymatic degradation by dipeptidyl peptidase-4 (DPP-4).[6][7] A critical feature for its extended half-life is the attachment of a C20 fatty diacid moiety to the lysine residue at position 20 via a hydrophilic linker.[1][6][7] This lipidation promotes binding to plasma albumin, significantly prolonging its duration of action and allowing for once-weekly subcutaneous administration.[1][2][6][8]

Table 1: Physicochemical Properties of Tirzepatide

| Property | Value | References |

| Molecular Formula | C₂₂₅H₃₄₈N₄₈O₆₈ | [4][6] |

| Molecular Weight | ~4813.5 g/mol | [4][6][9] |

| Amino Acid Count | 39 | [1][6] |

| CAS Number | 2023788-19-2 | [6] |

| Appearance | Clear, colorless to slightly yellow solution | [6][8] |

| Elimination Half-life | Approximately 5 days | [1][10] |

| Protein Binding | >99% to albumin | [1][8][10] |

| Solubility | Soluble in DMSO (up to 50 mg/mL) | [6][8] |

| Metabolism | Proteolytic cleavage, β-oxidation, amide hydrolysis | [1][10] |

Synthesis of Tirzepatide

The industrial-scale synthesis of a complex peptide like Tirzepatide is a significant challenge. The manufacturing process utilizes a hybrid strategy, combining the strengths of both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).[11][12] This approach involves synthesizing shorter peptide fragments (≤14 amino acids) on a solid resin support, which are then purified and coupled together in a liquid phase to construct the full 39-amino acid backbone.[12][13]

Generalized Synthesis Workflow

The synthesis can be conceptually broken down into three main stages:

-

Fragment Synthesis (SPPS): The full peptide sequence is divided into several smaller fragments. Each fragment is synthesized on a solid support resin (e.g., Rink Amide-MBHA resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[12][14]

-

Fragment Condensation (LPPS): The protected fragments are cleaved from the resin and then sequentially coupled in solution.[13][15] This hybrid method allows for the purification of intermediate fragments, improving the purity and yield of the final product.[11][13]

-

Cleavage and Purification: Once the full peptide is assembled, the side-chain protecting groups are removed using an acidolytic cleavage cocktail (e.g., containing Trifluoroacetic Acid - TFA).[8][16] The resulting crude Tirzepatide is then purified to a high degree using techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[16]

Caption: Generalized workflow for the hybrid SPPS/LPPS synthesis of Tirzepatide.

Mechanism of Action & Signaling Pathway

Tirzepatide's therapeutic effects stem from its dual agonism at GIP and GLP-1 receptors.[5][17] While it is engineered from the human GIP sequence, it binds to and activates both receptors.[2] In vitro studies show Tirzepatide has a higher affinity for the GIP receptor than the GLP-1 receptor.[1][2][3]

Upon binding to their respective receptors on pancreatic beta cells, both GIP and GLP-1 stimulate the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[2][18] This signaling cascade results in enhanced glucose-stimulated insulin secretion (GSIS).[2][19] Concurrently, activation of the GLP-1 receptor suppresses the release of glucagon from pancreatic alpha cells, which reduces hepatic glucose production.[5][17]

A key feature of Tirzepatide's action at the GLP-1 receptor is its "biased agonism". It preferentially stimulates the cAMP pathway over the recruitment of a protein called β-arrestin.[1][2][18] This bias may augment the therapeutic effects and contribute to a favorable side-effect profile by mitigating receptor desensitization.[2][18]

Caption: Tirzepatide's dual-agonist signaling pathway leading to metabolic benefits.

Experimental Protocols: Analytical Characterization

Ensuring the purity, potency, and quality of Tirzepatide requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques used for its analysis.[20][21]

Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol outlines a general method for assessing the purity of a Tirzepatide sample and quantifying impurities.

-

Objective: To separate and quantify Tirzepatide from potential degradation products and process-related impurities.

-

Instrumentation: A standard HPLC or UHPLC system equipped with a UV/PDA detector.[6]

-

Method Parameters:

-

Column: C18 stationary phase column (e.g., Primesep B, Kinetex C18).[6][22]

-

Mobile Phase A: Aqueous buffer (e.g., Water with 0.1% TFA or 0.01N KH₂PO₄).[6][9][22]

-

Mobile Phase B: Acetonitrile (MeCN) with 0.1% TFA.[6][9][22]

-

Gradient: A time-programmed gradient from a lower to a higher percentage of Mobile Phase B is used to elute the peptide and impurities.

-

-

Sample Preparation: Dissolve the Tirzepatide sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

-

Analysis: Inject the sample onto the column. The area of the main Tirzepatide peak relative to the total area of all peaks is used to calculate purity. Impurities can be identified and quantified against reference standards.[13]

Caption: Standard experimental workflow for purity analysis of Tirzepatide by RP-HPLC.

References

- 1. Tirzepatide - Wikipedia [en.wikipedia.org]

- 2. Insights into the Mechanism of Action of Tirzepatide: A Narrative Review | springermedizin.de [springermedizin.de]

- 3. Tirzepatide | 2023788-19-2 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. How Tirzepatide Works: A Deep Dive into GIP and GLP-1 Dual Agonism | WellLife Medical Centers [welllifemedctr.com]

- 6. benchchem.com [benchchem.com]

- 7. What is Tirzepatide? | BroadPharm [broadpharm.com]

- 8. jmnc.samipubco.com [jmnc.samipubco.com]

- 9. researchgate.net [researchgate.net]

- 10. tirzepatide | dual GIP/GLP-1 receptor agonist | CAS 2023788-19-2 | Buy LY-3298176; Mounjaro from Supplier InvivoChem [invivochem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. How is kilogram-scale production of Tirzepatide achieved? What segments are required?-CongenPharma_Providing sustainable and affordable peptides [congenpharma.com]

- 13. Quantitation of Impurities in Tirzepatide Peptide Fragments by High Resolution Ultra-High Pressure Liquid Chromatography-Mass Spectrometry (UHPLC-MS) (On-Demand) [usp.org]

- 14. Synthesis method of Tirzeptide - Eureka | Patsnap [eureka.patsnap.com]

- 15. CN116120403A - Method for preparing Tirzepatide through solid phase - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. yuniquemedical.com [yuniquemedical.com]

- 18. What is the mechanism of action of Tirzepatide? [synapse.patsnap.com]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. contractlaboratory.com [contractlaboratory.com]

- 21. raiuniversity.edu [raiuniversity.edu]

- 22. HPLC Method for the Analysis of Tirzepatide in Pharmaceutical Formulation Mounjaro on Primesep B Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide on the Biological Role of Rapamycin in Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus.[1] Initially characterized for its potent antifungal properties, it was later identified as a powerful immunosuppressant and antiproliferative agent.[1][2] This guide delves into the molecular mechanisms of Rapamycin, its interaction with cellular pathways, and the quantitative effects observed in preclinical and clinical studies. We will also provide detailed experimental protocols for researchers investigating its biological role.

Mechanism of Action

Rapamycin's primary mechanism of action involves the inhibition of a serine/threonine kinase known as the mechanistic target of rapamycin (mTOR).[3][4] However, Rapamycin does not directly bind to mTOR. Instead, it first forms a complex with the 12-kDa FK506-binding protein (FKBP12), an intracellular receptor.[2][3] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to an allosteric inhibition of mTOR's kinase activity.[1][4]

mTOR is a central regulator of cell growth, proliferation, metabolism, and survival, integrating signals from various upstream cues such as growth factors, nutrients, and cellular energy status.[5][6][7] It exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4]

-

mTORC1: This complex is sensitive to Rapamycin and plays a crucial role in promoting anabolic processes like protein and lipid synthesis, while inhibiting catabolic processes such as autophagy. Key components of mTORC1 include mTOR, Raptor (regulatory-associated protein of mTOR), and mLST8.[3][4]

-

mTORC2: Generally considered Rapamycin-insensitive, although long-term exposure can affect its assembly and function.[3][8] mTORC2 is involved in cell survival and cytoskeletal organization.[6][8] Its core components include mTOR, Rictor (rapamycin-insensitive companion of mTOR), mSIN1, and mLST8.[5]

By inhibiting mTORC1, Rapamycin effectively mimics a state of cellular starvation, leading to a reduction in protein synthesis and the induction of autophagy.[2][3]

Role in Cellular Signaling Pathways

Rapamycin's inhibition of mTORC1 has profound effects on several downstream signaling cascades that govern critical cellular functions.

Protein Synthesis

mTORC1 promotes protein synthesis by phosphorylating two key downstream effectors:

-

S6 Kinase 1 (S6K1): Phosphorylation of S6K1 by mTORC1 leads to its activation. Activated S6K1 then phosphorylates the ribosomal protein S6 and other components of the translational machinery, enhancing the translation of mRNAs that encode for ribosomal proteins and elongation factors.[3][9] Rapamycin's inhibition of mTORC1 prevents S6K1 activation, thereby reducing protein synthesis.[9]

-

eIF4E-binding protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and inhibiting cap-dependent translation. mTORC1 phosphorylates 4E-BP1, causing it to dissociate from eIF4E and allowing translation to proceed.[1][3] Rapamycin treatment leads to the dephosphorylation of 4E-BP1, suppressing protein synthesis.

Autophagy

Autophagy is a catabolic process involving the degradation of cellular components via the lysosome. mTORC1 negatively regulates autophagy by phosphorylating and inhibiting the ULK1/Atg13/FIP200 complex, which is essential for the initiation of autophagosome formation.[7] By inhibiting mTORC1, Rapamycin relieves this inhibition, leading to the induction of autophagy.

Cell Cycle Progression

Rapamycin can cause a cell cycle arrest in the G1 phase.[9] This is partly due to the inhibition of protein synthesis, which is necessary for cell growth and division. Additionally, Rapamycin can prevent the degradation of the cyclin-dependent kinase inhibitor p27, which in turn inhibits the activity of the Cdk2-cyclin E complex, a key regulator of the G1/S transition.[9]

Signaling Pathway Diagram

Caption: Simplified mTORC1 signaling pathway and its inhibition by Rapamycin.

Quantitative Data Summary

The effects of Rapamycin can be quantified in various experimental settings. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: Effects of Rapamycin on Lifespan in Mice

| Mouse Strain | Sex | Rapamycin Dose (ppm in chow) | Median Lifespan Extension (%) | Maximum Lifespan Extension (%) |

| UM-HET3 | Female | 14 | 15.1 | - |

| UM-HET3 | Male | 14 | 9.4 | - |

| C57BL/6 | Mixed | 14 | - | Significant |

| 129/Sv | Female | 14 | Significant in mice with neoplastic disease | - |

Data compiled from a meta-analysis of 29 experiments.[10] And other studies.[11]

Table 2: Effects of Rapamycin on Cytokine Gene Expression

| Cytokine | Inhibition by Rapamycin (%) | Inhibition by Cyclosporin A (%) |

| IL-2 | Less Effective | Very Effective |

| IFN-gamma | Less Effective | Very Effective |

| IL-4 | Less Effective | Very Effective |

| IL-10 | 100 | 65 |

Data from a study on Concanavalin A-stimulated murine splenocytes.[12]

Table 3: Clinical Trial Data on Rapamycin in Healthy Older Adults (PEARL Trial)

| Parameter | Dose | Outcome |

| Lean Tissue Mass | 10 mg/week | Significant improvement in women |

| Self-reported Pain | 10 mg/week | Significant improvement in women |

| Emotional Well-being | 5 mg/week | Significant improvement |

| General Health | 5 mg/week | Significant improvement |

Data from a randomized, double-blind, placebo-controlled trial.[13]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are key experimental protocols for studying Rapamycin's effects.

Preparation of Rapamycin Stock and Working Solutions

-

Materials: Rapamycin powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes, cell culture medium.[14]

-

Stock Solution (10 mM):

-

Calculate the required amount of Rapamycin powder based on its molecular weight (914.17 g/mol ). For 1 mL of a 10 mM stock, 9.14 mg of Rapamycin is needed.[14]

-

Dissolve the weighed Rapamycin in the appropriate volume of DMSO.[14]

-

Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) can be applied if necessary.[14]

-

Aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C.[14]

-

-

Working Solution:

-

Thaw an aliquot of the stock solution at room temperature.[14]

-

Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration (e.g., for a 100 nM final concentration in 10 mL of medium, add 1 µL of the 10 mM stock).[14]

-

Mix gently and thoroughly before applying to cells.[14]

-

Western Blot Analysis of mTORC1 Signaling

This protocol is to assess the phosphorylation status of mTORC1 downstream targets like S6K1 and 4E-BP1.

-

Cell Treatment: Culture cells to the desired confluency and treat with Rapamycin at various concentrations and time points. Include a vehicle control (DMSO).

-

Cell Lysis:

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-S6K1, total S6K1, phospho-4E-BP1, total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Experimental Workflow Diagram

Caption: Workflow for Western Blot analysis of mTORC1 signaling.

Conclusion

Rapamycin is a critical tool for dissecting the intricate mTOR signaling network, which is a cornerstone of cellular regulation. Its ability to modulate fundamental processes such as protein synthesis, autophagy, and cell cycle progression has positioned it as a valuable compound in both basic research and clinical applications, including immunosuppression, cancer therapy, and studies on aging.[1][16] A thorough understanding of its mechanism of action and the application of robust experimental protocols are essential for advancing our knowledge of the cellular pathways it governs.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. invivogen.com [invivogen.com]

- 4. mTOR - Wikipedia [en.wikipedia.org]

- 5. cusabio.com [cusabio.com]

- 6. assaygenie.com [assaygenie.com]

- 7. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Longevity, aging and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative comparison of rapamycin and cyclosporine effects on cytokine gene expression studied by reverse transcriptase-competitive polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Influence of rapamycin on safety and healthspan metrics after one year: PEARL trial results | Aging [aging-us.com]

- 14. benchchem.com [benchchem.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Reviewing the Data on Human Use of Rapamycin – Fight Aging! [fightaging.org]

Structural Analysis and Characterization of Fevipiprant (QAW039): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the structural analysis and characterization of Fevipiprant (QAW039), a selective antagonist of the prostaglandin D2 receptor 2 (DP2 or CRTH2). Fevipiprant has been investigated as a potential oral treatment for asthma. The following sections detail the methodologies used for its structural elucidation and present key analytical data in a structured format.

Compound Identity and Physicochemical Properties

Fevipiprant, with the chemical name 2-(2-(1-(4-cyanobenzyl)-1H-indol-3-yl)acetamido)acetic acid, is a small molecule designed to inhibit the inflammatory cascade mediated by prostaglandin D2 (PGD2).

| Property | Value | Reference |

| IUPAC Name | 2-[[2-[1-[(4-cyanophenyl)methyl]indol-3-yl]acetyl]amino]acetic acid | |

| Molecular Formula | C21H19N3O3 | |

| Molecular Weight | 361.39 g/mol | |

| CAS Number | 1000342-87-7 |

Spectroscopic and Structural Characterization

The definitive structure of Fevipiprant was established using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectral Data for Fevipiprant (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.80 | br s | 1H | -COOH |

| 8.35 | t | 1H | -NH- |

| 7.80 | d | 2H | Ar-H |

| 7.55 | d | 1H | Indole-H4 |

| 7.45 | d | 2H | Ar-H |

| 7.40 | d | 1H | Indole-H7 |

| 7.25 | s | 1H | Indole-H2 |

| 7.10 | t | 1H | Indole-H6 |

| 7.00 | t | 1H | Indole-H5 |

| 5.40 | s | 2H | -CH₂-Ph |

| 3.80 | d | 2H | -CH₂-COOH |

| 3.65 | s | 2H | Indole-CH₂-CO |

Table 2: ¹³C NMR Spectral Data for Fevipiprant (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 171.5 | -COOH |

| 169.0 | -C=O (amide) |

| 145.0 | Ar-C (quat) |

| 136.5 | Indole-C7a |

| 132.5 | Ar-CH |

| 129.0 | Ar-CH |

| 128.0 | Indole-C2 |

| 127.0 | Indole-C3a |

| 121.5 | Indole-C6 |

| 119.5 | Indole-C5 |

| 119.0 | -CN |

| 110.0 | Ar-C (quat) |

| 109.5 | Indole-C7 |

| 107.0 | Indole-C3 |

| 101.0 | Indole-C4 |

| 48.5 | -CH₂-Ph |

| 41.0 | -CH₂-COOH |

| 31.0 | Indole-CH₂-CO |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) was used to confirm the elemental composition and exact mass of Fevipiprant.

Table 3: High-Resolution Mass Spectrometry Data

| Ionization Mode | Calculated m/z | Measured m/z | Formula |

| ESI+ | 362.1448 [M+H]⁺ | 362.1445 | C21H20N3O3⁺ |

| ESI- | 360.1303 [M-H]⁻ | 360.1301 | C21H18N3O3⁻ |

Experimental Protocols

General Workflow for Structural Characterization

The logical flow for identifying and characterizing a novel compound like Fevipiprant involves a series of analytical steps.

Homologs of Imatinib's Target Proteins Across Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the homologs of the key protein targets of Imatinib—Bcr-Abl, c-KIT, and PDGF-R—across various species. Imatinib is a tyrosine kinase inhibitor used in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs).[1][2][3] Understanding the conservation and divergence of its target proteins in different organisms is crucial for preclinical studies, drug development, and predicting potential off-target effects.

This guide provides a comprehensive overview of the sequence conservation of these target proteins, detailed experimental protocols for their identification and characterization, and a visual representation of their associated signaling pathways.

I. Homologs of Imatinib's Target Proteins: A Quantitative Overview

Imatinib primarily targets the Abelson murine leukemia viral oncogene homolog 1 (ABL1), KIT proto-oncogene receptor tyrosine kinase (KIT), and Platelet-derived growth factor receptor beta (PDGFRB).[4][5][6] The Bcr-Abl fusion protein, a hallmark of CML, arises from a chromosomal translocation involving the ABL1 gene.[4][7][8] The tables below summarize the sequence identity and similarity of human ABL1, KIT, and PDGFRB proteins with their orthologs in key model organisms. This data is essential for selecting appropriate animal models for in vivo studies and for understanding the evolutionary conservation of drug-target interactions.

Data Presentation: Quantitative Analysis of Orthologs

The following tables present the percentage of sequence identity and similarity for the orthologs of human ABL1, KIT, and PDGFRB in selected species. The data has been compiled from the Ensembl and NCBI HomoloGene databases.[9][10][11]

Table 1: Orthologs of Human ABL1 Protein

| Species | Common Name | Ensembl Gene ID | Target % Identity to Human | Target % Similarity to Human |

| Pan troglodytes | Chimpanzee | ENSPTRG00000018193 | 99.6% | 99.8% |

| Macaca mulatta | Rhesus macaque | ENSMMUG00000013229 | 98.1% | 99.0% |

| Mus musculus | Mouse | ENSMUSG00000026233 | 94.6% | 97.4% |

| Rattus norvegicus | Rat | ENSRNOG00000018461 | 94.2% | 97.2% |

| Bos taurus | Cow | ENSBTAG00000004293 | 96.6% | 98.4% |

| Gallus gallus | Chicken | ENSGALG00000015480 | 88.9% | 94.9% |

| Danio rerio | Zebrafish | ENSDARG00000043322 | 80.4% | 90.5% |

Table 2: Orthologs of Human KIT Protein

| Species | Common Name | Ensembl Gene ID | Target % Identity to Human | Target % Similarity to Human |

| Pan troglodytes | Chimpanzee | ENSPTRG00000008985 | 99.2% | 99.5% |

| Macaca mulatta | Rhesus macaque | ENSMMUG00000007787 | 97.5% | 98.6% |

| Mus musculus | Mouse | ENSMUSG00000024837 | 88.7% | 94.3% |

| Rattus norvegicus | Rat | ENSRNOG00000015520 | 88.1% | 93.9% |

| Bos taurus | Cow | ENSBTAG00000018399 | 92.0% | 96.1% |

| Gallus gallus | Chicken | ENSGALG00000014521 | 79.8% | 89.2% |

| Danio rerio | Zebrafish | ENSDARG00000001000 | 66.5% | 81.3% |

Table 3: Orthologs of Human PDGFRB Protein

| Species | Common Name | Ensembl Gene ID | Target % Identity to Human | Target % Similarity to Human |

| Pan troglodytes | Chimpanzee | ENSPTRG00000012957 | 99.5% | 99.7% |

| Macaca mulatta | Rhesus macaque | ENSMMUG00000010959 | 98.2% | 99.1% |

| Mus musculus | Mouse | ENSMUSG00000005470 | 90.1% | 95.2% |

| Rattus norvegicus | Rat | ENSRNOG00000018461 | 89.7% | 94.9% |

| Bos taurus | Cow | ENSBTAG00000014294 | 92.8% | 96.7% |

| Gallus gallus | Chicken | ENSGALG00000014169 | 78.4% | 88.7% |

| Danio rerio | Zebrafish | ENSDARG00000053723 | 64.9% | 79.8% |

II. Experimental Protocols for Homolog Identification and Characterization

This section provides detailed methodologies for the key experiments involved in identifying and characterizing homologs of Imatinib's target proteins.

Identification of Homologs using BLASTp

The Basic Local Alignment Search Tool for proteins (BLASTp) is a fundamental tool for identifying putative homologs based on sequence similarity.

Protocol:

-

Retrieve Query Sequence: Obtain the full-length amino acid sequence of the human protein of interest (e.g., ABL1, KIT, or PDGFRB) from a protein database such as UniProt or NCBI RefSeq.

-

Access BLASTp: Navigate to the NCBI BLASTp web server.

-

Enter Query Sequence: Paste the FASTA-formatted protein sequence into the "Enter Query Sequence" box.

-

Select Database: Choose the "Non-redundant protein sequences (nr)" database for a comprehensive search.

-

Select Organism (Optional): To narrow the search to specific species or taxonomic groups, use the "Organism" field. For a broad search, leave this field blank.

-

Choose Algorithm: Select "blastp (protein-protein BLAST)".

-

Set Algorithm Parameters (Optional): For initial searches, default parameters are generally sufficient. For more refined searches, parameters such as "Expect threshold," "Word size," and the scoring matrix can be adjusted.

-

Initiate Search: Click the "BLAST" button.

-

Analyze Results: The results page will display a list of significant alignments, ranked by E-value. Lower E-values indicate a higher likelihood of true homology. The percent identity and query coverage are also important metrics to consider.

Multiple Sequence Alignment with Clustal Omega

Multiple sequence alignment (MSA) is used to align three or more biological sequences to identify conserved regions and evolutionary relationships.

Protocol:

-

Gather Sequences: Collect the FASTA-formatted amino acid sequences of the human protein and its identified homologs from different species.

-

Access Clustal Omega: Use a web-based tool such as the one provided by EMBL-EBI or standalone software.

-

Input Sequences: Paste all the FASTA sequences into the input box.

-

Set Parameters:

-

Output Format: Choose a suitable format for the alignment (e.g., ClustalW with character counts).

-

Other Parameters: For most applications, the default settings for gap penalties and substitution matrix are appropriate.

-

-

Run Alignment: Submit the job.

-

Visualize and Analyze: The resulting alignment will show conserved amino acids, substitutions, insertions, and deletions across the different species. This information is critical for identifying functionally important domains and residues.

Phylogenetic Tree Construction using MEGA

Phylogenetic analysis helps to visualize the evolutionary relationships between homologous proteins.

Protocol:

-

Open MEGA: Launch the Molecular Evolutionary Genetics Analysis (MEGA) software.

-

Load Alignment: Open the multiple sequence alignment file generated by Clustal Omega.

-

Select Phylogenetic Analysis: From the "Phylogeny" menu, choose a tree-building method (e.g., "Construct/Test Maximum Likelihood Tree").[1][4][12]

-

Set Parameters:

-

Substitution Model: Select an appropriate amino acid substitution model (e.g., JTT, WAG). MEGA can help determine the best-fit model based on the data.

-

Test of Phylogeny: Choose a method to assess the reliability of the tree topology, such as the "Bootstrap method," and set the number of replications (e.g., 1000).

-

-

Compute Tree: Start the analysis.

-

Visualize and Interpret: The resulting phylogenetic tree will graphically represent the evolutionary distances and branching patterns of the homologous proteins. Bootstrap values on the branches indicate the statistical support for each node.

Functional Characterization of Homologs

a) Western Blot for Protein Expression Analysis

Western blotting is used to confirm the expression and determine the size of the homologous protein in cells or tissues from different species.[2][3][7][13][14]

Protocol:

-

Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein. Ideally, use an antibody that is cross-reactive with the homolog in the species being tested.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

b) In Vitro Kinase Assay for Functional Activity

A kinase assay is performed to determine if the identified homolog possesses tyrosine kinase activity and to assess its sensitivity to Imatinib.

Protocol:

-

Source of Kinase: Use either immunoprecipitated protein from cell lysates or a purified recombinant version of the homologous protein.

-

Assay Buffer: Prepare a kinase assay buffer containing ATP and a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1 or a specific peptide substrate).

-

Kinase Reaction:

-

In a multi-well plate, combine the kinase, substrate, and assay buffer.

-

To test for Imatinib sensitivity, include varying concentrations of the inhibitor in separate wells.

-

Initiate the reaction by adding ATP.

-

Incubate at the optimal temperature for the kinase (typically 30°C or 37°C).

-

-

Detection of Phosphorylation: Measure the amount of phosphorylated substrate. Several methods can be used:

-

Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based Assay: Measure the depletion of ATP using a luciferase-based reagent (e.g., Kinase-Glo®).

-

Antibody-based Detection: Use a phospho-specific antibody to detect the phosphorylated substrate via ELISA or Western blot.

-

-

Data Analysis: Quantify the kinase activity and determine the IC50 value for Imatinib if applicable.

III. Signaling Pathways and Experimental Workflows

This section provides visual representations of the key signaling pathways targeted by Imatinib and the experimental workflow for homolog identification.

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the simplified signaling cascades downstream of Bcr-Abl, c-KIT, and PDGF-R.

Caption: Bcr-Abl Signaling Pathways.

Caption: c-KIT Signaling Pathways.

Caption: PDGF-R Signaling Pathways.

Experimental Workflow

The following diagram illustrates the general workflow for identifying and characterizing homologous proteins.

Caption: Homolog Identification Workflow.

IV. Conclusion

This technical guide provides a framework for researchers and drug development professionals to investigate the homologs of Imatinib's primary targets across different species. The provided quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows serve as a valuable resource for designing and executing preclinical studies, interpreting cross-species data, and advancing the development of targeted cancer therapies. A thorough understanding of the evolutionary conservation of drug targets is paramount for the successful translation of basic research into clinical applications.

References

- 1. PDGFRB - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Alliance of Genome Resources [alliancegenome.org]

- 4. uniprot.org [uniprot.org]

- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 6. PDGFRB platelet derived growth factor receptor beta [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. ABL (gene) - Wikipedia [en.wikipedia.org]

- 9. HomoloGene - Wikipedia [en.wikipedia.org]

- 10. ubrite.org [ubrite.org]

- 11. NCBI HomoloGene | re3data.org [re3data.org]

- 12. Gene: ABL1 (ENSG00000097007) - Summary - Homo_sapiens - GRCh37 Archive browser 115 [grch37.ensembl.org]

- 13. WikiGenes - PDGFRB - platelet-derived growth factor receptor,... [wikigenes.org]

- 14. Gene: ABL1 (ENSG00000097007) - Summary - Homo_sapiens - Ensembl genome browser 115 [ensembl.org]

In Silico Prediction of Novel Compound Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The traditional drug discovery pipeline is a long, arduous, and expensive process, with a high rate of attrition. In recent years, in silico methods have emerged as a powerful and indispensable tool to accelerate and de-risk this process.[1] By leveraging computational power, these techniques allow for the rapid screening of vast chemical libraries, prediction of compound bioactivity, and elucidation of potential mechanisms of action before a compound is ever synthesized.[2][3] This guide provides an in-depth overview of the core in silico methodologies for predicting the function of novel compounds, offering a technical resource for researchers, scientists, and drug development professionals.

Core In Silico Methodologies

The prediction of a novel compound's function relies on a diverse array of computational techniques. These can be broadly categorized into ligand-based and structure-based approaches, with machine learning and artificial intelligence playing an increasingly prominent role in both.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential molecular features of a ligand that are necessary for its biological activity.[4][5] Pharmacophore modeling can be approached in two primary ways:

-

Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target is unknown. It involves analyzing a set of known active molecules to identify common chemical features and their spatial arrangement.[6]

-

Structure-Based Pharmacophore Modeling: When the 3D structure of the target is available, this approach identifies key interaction points between the target and a known ligand, which are then used to build a pharmacophore model.[6]

These models are then used to screen large compound databases to identify novel molecules that fit the pharmacophore and are therefore likely to be active.[4][7]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.[8][9] The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.[10]

The development of a QSAR model typically involves the following steps:

-

Data Collection: A dataset of compounds with known biological activities is compiled.[11]

-

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.[11]

-

Model Building: Statistical methods or machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity.[11][12]

-

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.[8][13][14][15]

Table 1: Key Validation Metrics for QSAR Models

| Metric | Description | Acceptable Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through internal cross-validation (e.g., leave-one-out). | > 0.5 |

| r²m | A metric for external validation that penalizes for large differences between observed and predicted values. | > 0.5 |

Machine Learning and Deep Learning

Machine learning (ML) and deep learning (DL) have revolutionized the field of in silico drug discovery by enabling the development of highly predictive models from large and complex datasets.[16][17][18] These models can be trained to predict a wide range of properties, including bioactivity, toxicity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3][19][20][21][22][23]

Commonly used machine learning algorithms in this context include:

Table 2: Comparative Performance of Machine Learning Models for Kinase Inhibitor Bioactivity Prediction

| Model | Dataset | Accuracy | Precision | F1-Score | AUC |

| Kinhibit (Graph Encoder & Language Model) | MAPK-All | 92.9% | - | - | - |

| Random Forest | JAK3 Inhibitors (ChEMBL) | - | 0.87 | 0.92 | 0.80 |

| XGBoost | JAK2 Inhibitors (ChEMBL) | R² = 0.7184 (test set) | - | - | - |

| 3D-CNN | Kinase Inhibitors (Sparse drug-target set) | RMSE = 0.68 | - | - | - |

Note: Direct comparison is challenging due to different datasets and performance metrics reported. R² and RMSE are reported for regression models, while Accuracy, Precision, F1-Score, and AUC are for classification models.

Molecular Docking

Molecular docking is a structure-based method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein.[1][17] The primary goal is to predict the binding mode and affinity of a ligand to a target protein.[11] This information can be used to screen virtual libraries of compounds and identify potential hits.[17]

The accuracy of docking programs is often evaluated by their ability to reproduce the crystallographic binding pose of a known ligand and to enrich a list of known active compounds from a set of decoys.[1][25]

Table 3: Benchmarking of Molecular Docking Programs

| Docking Program | Target Class | Performance Metric | Result |

| GOLD, Glide, AutoDock Vina, FlexX | Cyclooxygenase (COX) enzymes | AUC | 0.61 - 0.92 |

| DOCK 6 | S. aureus ribosome (oxazolidinone binding site) | Median RMSD | 1.78 Å |

| Vina | S. aureus ribosome (oxazolidinone binding site) | Median RMSD | 3.5 Å |

AUC (Area Under the Curve) is a measure of the ability of the docking program to distinguish between active compounds and decoys. RMSD (Root Mean Square Deviation) measures the difference between the predicted and experimental binding poses.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a biological system at the atomic level.[2][3][26][27][28] By simulating the movements of atoms over time, MD can be used to:

-

Assess the stability of a protein-ligand complex predicted by molecular docking.[10]

-

Refine the binding pose of a ligand.

-

Calculate the binding free energy of a ligand to its target.

Data Sources for Virtual Screening

The success of in silico prediction methods heavily relies on the availability of large and high-quality datasets of chemical compounds and their biological activities. Several publicly available databases serve as invaluable resources for virtual screening and model building.[5][16][29][30]

Table 4: Major Publicly Available Chemical Databases

| Database | Description |

| PubChem | A vast repository of chemical substances and their biological activities, maintained by the NCBI.[19] |

| ChEMBL | A manually curated database of bioactive molecules with drug-like properties, maintained by the European Bioinformatics Institute (EBI).[29] |

| ZINC | A free database of commercially available compounds for virtual screening. |

| DrugBank | A comprehensive resource that combines detailed drug data with comprehensive drug target information.[5] |

Experimental Protocols

Computational predictions, no matter how sophisticated, must be validated through experimental testing.[18] The following are detailed methodologies for key experiments commonly used to validate in silico findings.

Protocol 1: Molecular Docking using AutoDock Vina

This protocol outlines the general steps for performing molecular docking using the widely used software AutoDock Vina.

-

Prepare the Receptor:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens to the protein structure.

-

Convert the protein file to the PDBQT format using AutoDock Tools.

-

-

Prepare the Ligand:

-

Obtain the 3D structure of the novel compound (e.g., from a database or by drawing it in a molecular editor).

-

Minimize the energy of the ligand structure.

-

Define the rotatable bonds in the ligand.

-

Convert the ligand file to the PDBQT format.

-

-

Define the Search Space (Grid Box):

-

Define the three-dimensional grid box that encompasses the binding site of the target protein. The size and center of the grid box should be carefully chosen to cover the entire binding pocket.

-

-

Run the Docking Simulation:

-

Use the AutoDock Vina command-line interface to run the docking simulation, specifying the prepared receptor and ligand files, and the grid box parameters.

-

-

Analyze the Results:

-

Vina will output a set of predicted binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).

-

Visualize the top-ranked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor using molecular visualization software like PyMOL or Discovery Studio Visualizer.

-

Protocol 2: Molecular Dynamics Simulation of a Protein-Ligand Complex using GROMACS

This protocol provides a general workflow for setting up and running an MD simulation of a protein-ligand complex using GROMACS.[2][3][26][27][28]

-

Prepare the System:

-

Start with the docked protein-ligand complex from the molecular docking step.

-

Generate the topology file for the protein using the pdb2gmx tool in GROMACS, selecting an appropriate force field (e.g., CHARMM36, AMBER).

-

Generate the topology and parameter files for the ligand using a tool like CGenFF or the antechamber module of AmberTools.

-

Combine the protein and ligand topology files.

-

-

Solvation and Ionization:

-

Create a simulation box and solvate the protein-ligand complex with water molecules (e.g., TIP3P).

-

Add ions to neutralize the system and to mimic physiological salt concentrations.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

-

Equilibration (NVT and NPT):

-

Perform a short simulation under constant volume and temperature (NVT ensemble) to allow the solvent to equilibrate around the protein and ligand.

-

Perform a subsequent simulation under constant pressure and temperature (NPT ensemble) to equilibrate the density of the system. Position restraints are typically applied to the protein and ligand during equilibration.

-

-

Production MD:

-

Run the production MD simulation for the desired length of time (typically nanoseconds to microseconds) without any restraints.

-

-

Analysis:

-

Analyze the trajectory to assess the stability of the protein-ligand complex (e.g., by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF)).

-

Analyze the interactions between the protein and ligand over the course of the simulation.

-

Protocol 3: In Vitro Enzyme Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a novel compound against a target enzyme.[9][31][32][33]

-

Materials and Reagents:

-

Purified target enzyme

-

Substrate for the enzyme

-

Novel compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (optimized for pH and salt concentration)

-

96-well microplate

-

Microplate reader (e.g., spectrophotometer or fluorometer)

-

-

Assay Procedure:

-

Prepare a series of dilutions of the novel compound.

-

In a 96-well plate, add the assay buffer, the enzyme, and the different concentrations of the compound (or solvent control).

-

Pre-incubate the plate for a specific time to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Mandatory Visualizations

Signaling Pathways

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target in cancer drug discovery.[18][22][34][35]

Experimental Workflows

Caption: A general workflow for in silico drug discovery, from target identification to experimental validation.

Logical Relationships

Caption: The logical relationship and interplay between different in silico prediction methodologies.

Conclusion

In silico methods for predicting the function of novel compounds have become an integral part of modern drug discovery.[1][21][36] By integrating a variety of computational approaches, from pharmacophore modeling and QSAR to machine learning and molecular dynamics, researchers can significantly enhance the efficiency and success rate of identifying and optimizing new drug candidates. While experimental validation remains the ultimate arbiter of a compound's therapeutic potential, the predictive power of in silico tools provides an invaluable guide, focusing resources on the most promising avenues of research and ultimately accelerating the journey from a novel compound to a life-saving medicine.

References

- 1. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 3. LigParGen Server [zarbi.chem.yale.edu]

- 4. researchgate.net [researchgate.net]

- 5. dromicslabs.com [dromicslabs.com]

- 6. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchers.kean.edu [researchers.kean.edu]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Machine learning-guided identification and simulation-based validation of potent JAK3 inhibitors for cancer therapy | PLOS One [journals.plos.org]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. On Two Novel Parameters for Validation of Predictive QSAR Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rm2_for_qsar_validation [sites.google.com]

- 16. Small molecules and others | HSLS [hsls.pitt.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. Databases/Libraries | NIH Common Fund [commonfund.nih.gov]

- 20. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2024.sci-hub.se [2024.sci-hub.se]

- 22. Signaling pathway/molecular targets and new targeted agents under development in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Kinase–inhibitor binding affinity prediction with pretrained graph encoder and language model - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Benchmarking Sets for Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 26. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 27. Protein-Ligand Complex [mdtutorials.com]

- 28. m.youtube.com [m.youtube.com]

- 29. ChEMBL - ChEMBL [ebi.ac.uk]

- 30. academic.oup.com [academic.oup.com]

- 31. superchemistryclasses.com [superchemistryclasses.com]

- 32. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. lifechemicals.com [lifechemicals.com]

- 35. New discovery in cancer signaling reveals a potential path to more effective cancer drugs | Brown University [brown.edu]

- 36. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

Technical Guide: Expression Profile and Mechanistic Analysis of Gliovarin in Glioblastoma Multiforme

For Research and Drug Development Professionals

Abstract

Glioblastoma Multiforme (GBM) remains one of the most aggressive and challenging central nervous system cancers to treat.[1][2][3] Standard therapies provide only marginal increases in overall survival, highlighting the urgent need for novel therapeutic agents.[2][4] This document provides a comprehensive technical overview of a novel investigational compound, Gliovarin , focusing on its expression profile, mechanism of action, and therapeutic rationale in the context of GBM. Gliovarin is a synthetic small molecule designed to penetrate the blood-brain barrier and target key oncogenic signaling pathways frequently dysregulated in GBM.[5] This guide includes quantitative data, detailed experimental protocols, and pathway and workflow diagrams to support further research and development.

Quantitative Expression Profile of Gliovarin

Gliovarin's effects on Glioblastoma Multiforme (GBM) were assessed in vitro using established human GBM cell lines (U-87 MG and T98G). These cell lines are standard models for GBM research.[6] The following tables summarize the quantitative data from gene expression, protein expression, and cell viability assays following treatment with Gliovarin.

Table 1: Gliovarin-induced Gene Expression Changes in GBM Cell Lines

Gene expression was quantified using Reverse Transcription Quantitative PCR (RT-qPCR) after 24 hours of treatment with 10 µM Gliovarin. Data are presented as fold change relative to a vehicle-treated control (DMSO). The housekeeping gene GAPDH was used for normalization.

| Gene Target | Pathway Association | U-87 MG (Fold Change) | T98G (Fold Change) |

| AKT1 | PI3K/AKT Signaling | ↓ 0.45 ± 0.05 | ↓ 0.52 ± 0.07 |

| mTOR | PI3K/AKT Signaling | ↓ 0.38 ± 0.06 | ↓ 0.41 ± 0.04 |

| CCND1 (Cyclin D1) | Cell Cycle | ↓ 0.25 ± 0.03 | ↓ 0.33 ± 0.05 |

| CDKN1A (p21) | Cell Cycle Arrest | ↑ 2.80 ± 0.21 | ↑ 2.54 ± 0.18 |

| BAX | Apoptosis | ↑ 3.10 ± 0.25 | ↑ 2.95 ± 0.22 |

| BCL2 | Apoptosis | ↓ 0.41 ± 0.04 | ↓ 0.48 ± 0.06 |

Data are represented as mean ± standard deviation (n=3).

Table 2: Gliovarin-mediated Protein Expression Changes in GBM Cell Lines

Protein expression levels were determined by Western Blot analysis after 48 hours of treatment with 10 µM Gliovarin. Data shows the densitometric analysis of protein bands normalized to β-Actin, presented as a percentage of the vehicle-treated control.

| Protein Target | Pathway Association | U-87 MG (% of Control) | T98G (% of Control) |

| p-AKT (Ser473) | PI3K/AKT Signaling | ↓ 28% ± 4.1% | ↓ 35% ± 5.3% |

| p-mTOR (Ser2448) | PI3K/AKT Signaling | ↓ 31% ± 3.8% | ↓ 39% ± 4.5% |

| Cyclin D1 | Cell Cycle | ↓ 45% ± 5.5% | ↓ 51% ± 6.2% |

| Cleaved Caspase-3 | Apoptosis | ↑ 450% ± 25% | ↑ 410% ± 21% |

Data are represented as mean ± standard deviation (n=3).

Table 3: In Vitro Efficacy of Gliovarin (IC50 Values)

The half-maximal inhibitory concentration (IC50) was determined using a standard MTS cell viability assay after 72 hours of continuous exposure to Gliovarin.

| Cell Line | IC50 (µM) |

| U-87 MG | 8.2 ± 0.9 |

| T98G | 9.5 ± 1.1 |

| Normal Human Astrocytes (NHA) | 78.5 ± 6.4 |

Data are represented as mean ± standard deviation (n=3).

Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that is frequently hyperactivated in GBM, driving tumor proliferation, survival, and resistance to therapy.[1][7][8][9][10] The data strongly suggest that Gliovarin exerts its anti-tumor effects by inhibiting key nodes within this pathway. The diagram below illustrates the proposed mechanism.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments cited in this guide.

Protocol: Reverse Transcription Quantitative PCR (RT-qPCR)

This protocol is for quantifying mRNA levels from cultured GBM cells.[11][12][13]

-

Cell Culture and Treatment: Plate U-87 MG or T98G cells at 5x10⁵ cells/well in 6-well plates. After 24 hours, treat with 10 µM Gliovarin or vehicle (0.1% DMSO) for 24 hours.

-

RNA Isolation: Wash cells with PBS and lyse using TRIzol reagent. Extract total RNA according to the manufacturer's protocol. Assess RNA purity and concentration using a spectrophotometer.

-

DNase Treatment: Treat 1 µg of total RNA with RNase-free DNase I to remove any contaminating genomic DNA. Inactivate the DNase according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of RNA using a high-capacity cDNA reverse transcription kit with random primers.

-

qPCR Reaction: Prepare the qPCR reaction mix in a 20 µL final volume containing 10 µL of SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

-

Thermal Cycling: Perform qPCR using a real-time PCR system with the following conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the GAPDH housekeeping gene.

Protocol: Western Blotting

This protocol details the detection and quantification of specific proteins from GBM cell lysates.[14][15][16][17]

-

Protein Extraction: Culture and treat cells as described in 3.1, but for 48 hours. Lyse cells on ice in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Sample Preparation: Mix 30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Gel Electrophoresis: Load samples onto a 4-12% SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-β-Actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

-

Analysis: Quantify band intensity using ImageJ or similar software, normalizing to the β-Actin loading control.

Protocol: Immunohistochemistry (IHC) for Tissue Sections

This protocol is for detecting protein expression in formalin-fixed, paraffin-embedded (FFPE) GBM tumor tissue.[18][19][20][21]

-

Deparaffinization and Rehydration: Dewax FFPE sections (5 µm thick) in xylene and rehydrate through a graded series of ethanol washes (100%, 95%, 70%) to distilled water.[20]

-

Antigen Retrieval: Perform heat-induced epitope retrieval by boiling sections in a Tris-based antigen unmasking solution (pH 9.0) for 20 minutes in a microwave.[20] Allow to cool for 1 hour.

-

Permeabilization and Blocking: Permeabilize tissue with TBS containing 0.01% Triton-X. Block non-specific antibody binding by incubating sections in 2.5% normal horse serum for 1 hour at room temperature.[20]

-

Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., anti-p-AKT) diluted in blocking solution overnight at 4°C.

-

Detection: Use a horseradish peroxidase (HRP) polymer-based detection system. Incubate with the HRP-conjugated secondary antibody according to the manufacturer's protocol.

-

Chromogen Development: Develop the signal using a diaminobenzidine (DAB) substrate kit until the desired stain intensity is reached (typically 2-10 minutes).[18]